molecular formula C17H20N4O B1627175 3-[2-(4-Dimethylamino-phenyl)-pyrazolo[1,5-a]pyrimidin-6-yl]-propan-1-ol CAS No. 893613-29-1

3-[2-(4-Dimethylamino-phenyl)-pyrazolo[1,5-a]pyrimidin-6-yl]-propan-1-ol

Cat. No. B1627175
CAS RN: 893613-29-1
M. Wt: 296.37 g/mol
InChI Key: QLBTXEGUCKVMBQ-UHFFFAOYSA-N
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Description

3-[2-(4-Dimethylamino-phenyl)-pyrazolo[1,5-a]pyrimidin-6-yl]-propan-1-ol, otherwise known as DMAPP, is a small molecule that has seen a wide range of applications in both scientific research and in the laboratory. It is a versatile compound that has been used to synthesize a variety of other compounds, as well as having a variety of effects when applied to living cells.

Scientific Research Applications

Cancer Therapeutics

This compound has shown potential as a CDK2 inhibitor . CDK2 is a critical protein kinase involved in the cell cycle, and its inhibition can halt the proliferation of cancer cells. The compound’s derivatives have demonstrated superior cytotoxic activities against breast cancer (MCF-7) and colorectal cancer (HCT-116) cell lines, with IC50 values ranging from 45–97 nM and 6–99 nM, respectively . This suggests its application in developing targeted cancer therapies.

Antifungal Agents

Derivatives of this compound have been analyzed for their antifungal properties. A study indicated that these compounds exhibited a varied range of antifungal activity against tested fungal strains, with MIC values in μg/ml . This opens up possibilities for the compound to be used in the development of new antifungal medications.

Gonadotropin-Releasing Hormone Antagonists

The pyrazolo[1,5-a]pyrimidin scaffold is structurally similar to compounds that have shown GnRH antagonistic action . GnRH antagonists can be used to treat hormone-sensitive conditions such as endometriosis and uterine fibroids by controlling the effects of LH and FSH on the ovaries and reducing estrogen levels in the blood .

Enzymatic Inhibition for Disease Treatment

The compound’s ability to inhibit specific enzymes can be harnessed for treating various diseases. For instance, enzymatic inhibitory activity against CDK2/cyclin A2 has been achieved for the most potent anti-proliferative compounds derived from this scaffold . This indicates its potential use in enzyme-targeted drug design.

Cell Cycle Modulation

One of the derivatives of this compound has shown significant alteration in cell cycle progression . This property can be utilized in research to understand the cell cycle better and develop drugs that can modulate cell cycle phases, particularly for cancer treatment.

Apoptosis Induction

The same derivative that affects cell cycle progression also induces apoptosis within HCT cells . Apoptosis, or programmed cell death, is a vital process in cancer treatment, and compounds that can induce apoptosis are valuable for developing anti-cancer drugs.

Molecular Modeling and Drug Design

The structural features of this compound make it suitable for molecular modeling investigations. Researchers can use this compound as a template to design novel molecules with improved pharmacological profiles .

properties

IUPAC Name

3-[2-[4-(dimethylamino)phenyl]pyrazolo[1,5-a]pyrimidin-6-yl]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c1-20(2)15-7-5-14(6-8-15)16-10-17-18-11-13(4-3-9-22)12-21(17)19-16/h5-8,10-12,22H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLBTXEGUCKVMBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NN3C=C(C=NC3=C2)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40587542
Record name 3-{2-[4-(Dimethylamino)phenyl]pyrazolo[1,5-a]pyrimidin-6-yl}propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(4-Dimethylamino-phenyl)-pyrazolo[1,5-a]pyrimidin-6-yl]-propan-1-ol

CAS RN

893613-29-1
Record name 3-{2-[4-(Dimethylamino)phenyl]pyrazolo[1,5-a]pyrimidin-6-yl}propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[2-(4-Dimethylamino-phenyl)-pyrazolo[1,5-a]pyrimidin-6-yl]-propan-1-ol
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3-[2-(4-Dimethylamino-phenyl)-pyrazolo[1,5-a]pyrimidin-6-yl]-propan-1-ol
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3-[2-(4-Dimethylamino-phenyl)-pyrazolo[1,5-a]pyrimidin-6-yl]-propan-1-ol
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3-[2-(4-Dimethylamino-phenyl)-pyrazolo[1,5-a]pyrimidin-6-yl]-propan-1-ol
Reactant of Route 5
3-[2-(4-Dimethylamino-phenyl)-pyrazolo[1,5-a]pyrimidin-6-yl]-propan-1-ol
Reactant of Route 6
3-[2-(4-Dimethylamino-phenyl)-pyrazolo[1,5-a]pyrimidin-6-yl]-propan-1-ol

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